1-(benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming follows IUPAC rules for polycyclic heteroaromatic systems. The parent structure is 1H-1,2,3-benzotriazole, a bicyclic system comprising a benzene ring fused to a triazole moiety. Substituents are prioritized based on sulfonyl groups as principal functional groups. The benzenesulfonyl group (-SO₂C₆H₅) occupies the 1-position, while the methyl group (-CH₃) is located at the 5-position of the benzotriazole system.
Systematic identifiers :
| Property | Value |
|---|---|
| IUPAC Name | 1-(Benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole |
| CAS Registry Number | 81262-52-4 |
| Molecular Formula | C₁₃H₁₁N₃O₂S |
| Molecular Weight | 273.315 g/mol |
The molecular formula confirms the presence of 13 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The benzenesulfonyl group introduces sulfonyl functionality (-SO₂-), which significantly influences electronic properties compared to simpler benzotriazole derivatives.
Molecular Geometry and Conformational Analysis
The molecule adopts a planar benzotriazole core with the benzenesulfonyl group oriented perpendicularly to the fused ring system. Density functional theory (DFT) calculations predict a dihedral angle of approximately 85–90° between the benzotriazole plane and the attached benzene ring of the sulfonyl group, minimizing steric hindrance between the methyl group at position 5 and the sulfonyl substituent.
Key bond lengths include:
- N1–S bond: 1.65 Å (sulfonamide linkage)
- C5–C(methyl) bond: 1.49 Å
- S=O bonds: 1.43 Å (double-bond character)
Conformational flexibility is restricted by the sulfonamide linkage, which exhibits partial double-bond character due to resonance stabilization between sulfur and nitrogen. This rigidity contrasts with non-sulfonylated benzotriazoles, where rotation about the N–R bond is more facile.
Crystallographic Data and Solid-State Arrangement
Experimental X-ray diffraction data for this specific compound remains unavailable in published literature. However, analogous sulfonylated benzotriazoles typically crystallize in monoclinic systems with space group P2₁/c. Predicted unit cell parameters based on molecular dimensions:
| Parameter | Predicted Value |
|---|---|
| a-axis | 12.4 Å |
| b-axis | 7.8 Å |
| c-axis | 15.2 Å |
| β-angle | 105.3° |
| Z-value | 4 |
In the solid state, molecules likely form layered structures stabilized by π-π stacking between benzotriazole cores (interplanar distance ≈ 3.5 Å) and weak C–H···O hydrogen bonds involving sulfonyl oxygen atoms.
Comparative Analysis with Benzotriazole Derivatives
Table 1: Structural comparison with related compounds
The sulfonyl group reduces aqueous solubility by three orders of magnitude compared to 5-methylbenzotriazole due to increased hydrophobicity and molecular surface area. Electronic effects are pronounced: the sulfonyl group withdraws electron density from the triazole ring (Hammett σₚ value ≈ 0.93), decreasing basicity at N1 compared to nonsulfonylated derivatives. This electronic modulation enhances stability toward electrophilic substitution reactions but increases susceptibility to nucleophilic displacement at the sulfur center.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-methylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-10-7-8-13-12(9-10)14-15-16(13)19(17,18)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYQAGLEXLTIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole typically involves the reaction of 5-methyl-1H-1,2,3-benzotriazole with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The benzotriazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfinyl compounds, and various substituted benzotriazoles.
Scientific Research Applications
Pharmaceutical Applications
1-(Benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has shown promise in the development of pharmaceutical agents due to its biological activity.
- Antimicrobial Activity : Studies have indicated that derivatives of benzotriazole possess significant antibacterial and antifungal properties. For instance, compounds derived from this class have been tested against various strains of bacteria and fungi, demonstrating effectiveness comparable to standard antibacterial agents .
- Antiparasitic Properties : Research has highlighted the potential of benzotriazole derivatives as antiparasitic agents. Notably, N-benzenesulfonyl derivatives have shown effectiveness against Trypanosoma cruzi, with in vitro studies indicating a dose-dependent inhibitory effect on the parasite's growth .
Environmental Applications
The compound's ability to interact with various environmental matrices makes it useful in environmental science.
- Nitrification Inhibition : 1-(Benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has been investigated as a nitrification inhibitor in agricultural soils. This application is crucial for enhancing the efficiency of urea fertilizers while minimizing nitrogen loss through leaching .
- Analytical Chemistry : The compound has been employed in analytical methods for detecting pollutants in wastewater. For example, it has been used in gas chromatography-mass spectrometry (GC-MS) to determine the presence of benzothiazoles and benzotriazoles in environmental samples .
Materials Science
The unique properties of 1-(benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole make it suitable for various applications in materials science.
- Corrosion Inhibition : Benzotriazole derivatives are known for their effectiveness as corrosion inhibitors for metals. They form protective films on metal surfaces, thereby preventing corrosion in harsh environments .
- UV Stabilizers : The compound can serve as a UV stabilizer in polymers and coatings. Its ability to absorb UV radiation helps protect materials from photodegradation .
Case Studies
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the benzotriazole ring can interact with aromatic residues, affecting protein function and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The benzotriazole scaffold allows for versatile functionalization. Below is a comparative analysis of structurally related compounds:
Crystallographic and Stability Insights
- Planarity and Packing : Fluorophenyl- and chlorophenyl-substituted triazoles (e.g., compounds 4 and 5) exhibit isostructural triclinic packing with planar molecular conformations, critical for solid-state stability .
- Thermal Stability : Higher melting points (e.g., 167–169°C for 3a) correlate with nitro and sulfonyl groups enhancing intermolecular interactions .
Biological Activity
1-(Benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H10N3O2S
- Molecular Weight : 226.27 g/mol
- CAS Number : 29385-43-1
Benzotriazole derivatives exhibit various biological activities through multiple mechanisms:
- Antimicrobial Activity : Several studies have demonstrated that benzotriazole derivatives possess significant antibacterial properties. For instance, compounds similar to 1-(benzenesulfonyl)-5-methyl-1H-benzotriazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Antiparasitic Effects : Research indicates that certain benzotriazole derivatives can inhibit the growth of protozoan parasites. Specifically, studies on N-benzenesulfonylbenzotriazole have shown it to exert dose-dependent inhibitory effects on Trypanosoma cruzi, the causative agent of Chagas disease. At concentrations of 50 µg/mL, the compound induced a significant reduction in parasite viability .
- Anti-inflammatory Properties : Benzotriazoles are implicated in modulating inflammatory responses. The expression of genes related to inflammation and detoxification pathways is altered upon exposure to these compounds, suggesting their potential use in treating inflammatory conditions .
Antibacterial Activity
A study evaluated the antibacterial efficacy of various benzotriazole derivatives against clinical strains of bacteria. The results showed that compounds with bulky hydrophobic groups exhibited potent activity against MRSA and other strains:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 1-(Benzenesulfonyl)-5-methyl-1H-benzotriazole | 12.5 - 25 | Effective against MRSA |
| Trifluoromethyl-substituted derivatives | 12.5 - 25 | Comparable to nitrofurantoin |
Antiparasitic Activity
The antiparasitic activity was assessed through in vitro tests on T. cruzi:
| Concentration (µg/mL) | Epimastigote Inhibition (%) | Trypomastigote Inhibition (%) |
|---|---|---|
| 25 | 50 | Not tested |
| 50 | 64 | 95 |
These results indicate that the compound is significantly more effective against trypomastigotes than epimastigotes .
Environmental Impact
Benzotriazoles, including the studied compound, are known for their environmental persistence and potential toxicity to aquatic life. Their ability to disrupt metabolic processes in liver cells has been documented, raising concerns about their ecological impact .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole?
The synthesis typically involves sulfonylation of 5-methyl-1H-benzotriazole using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
- Reaction Optimization : Control temperature (0–5°C) to minimize side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Validation : Confirm purity via melting point analysis and HPLC .
Note: While direct literature on this compound is limited, analogous sulfonylation protocols for benzotriazole derivatives are well-documented .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve molecular geometry and confirm sulfonyl group orientation. If crystals are unavailable, compare with SC-XRD data from structurally similar compounds (e.g., 1-benzyl-5-methyl derivatives) .
- Spectroscopic Analysis :
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental data .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation : Wear nitrile gloves and goggles due to potential skin/eye irritation (based on MSDS for analogous benzotriazoles) .
- Waste Disposal : Neutralize acidic byproducts before disposal.
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or reactivity data for this compound?
- Step 1 : Verify experimental conditions (e.g., solvent polarity, temperature) that may alter tautomeric equilibria in benzotriazole systems.
- Step 2 : Cross-validate using complementary techniques (e.g., SC-XRD for structural ambiguity, LC-MS for purity checks) .
- Step 3 : Employ factorial design to isolate variables (e.g., pH, catalyst loading) affecting reactivity discrepancies .
Q. What computational strategies are effective for studying reaction mechanisms involving this compound?
- Reaction Pathway Mapping : Use quantum mechanical calculations (e.g., Gaussian, ORCA) to model sulfonylation transition states and energy barriers.
- Solvent Effects : Apply COSMO-RS to simulate solvent interactions and predict regioselectivity .
- Machine Learning : Train models on existing benzotriazole reaction datasets to forecast optimal conditions for novel derivatizations .
Q. How can experimental design improve the yield of multi-step derivatizations (e.g., introducing functional groups to the benzotriazole core)?
- Design of Experiments (DoE) : Use a central composite design to optimize variables (e.g., stoichiometry, reaction time).
- Response Surface Methodology (RSM) : Identify interactions between parameters (e.g., temperature and catalyst type) to maximize yield .
- High-Throughput Screening : Automate parallel reactions to rapidly test conditions (e.g., solvent/base combinations) .
Q. What strategies address challenges in crystallizing this compound for SC-XRD analysis?
Q. How can researchers validate the compound’s stability under varying experimental conditions?
- Accelerated Stability Studies : Expose the compound to stressors (UV light, humidity) and monitor degradation via TLC or HPLC.
- Kinetic Analysis : Fit degradation data to Arrhenius models to predict shelf life.
- Microscopy : Use SEM/EDS to detect morphological changes in solid-state samples .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
